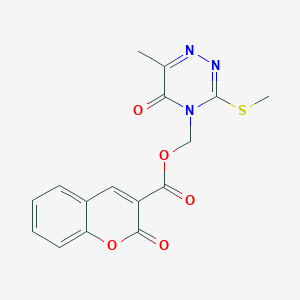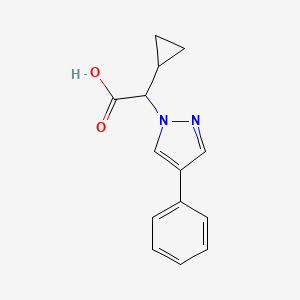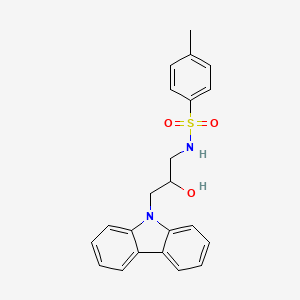
N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This therapy, which uses light-sensitive compounds to treat cancer, benefits from the high singlet oxygen quantum yield of these compounds, making them potential Type II photosensitizers for cancer treatment.
Anticancer Activity : The anticancer potential of benzenesulfonamide derivatives has been a focus in several studies. For instance, Karakuş et al. (2018) synthesized various benzenesulfonamide derivatives and evaluated their effectiveness against human colorectal and cervix carcinoma cell lines, demonstrating marked anticancer activity.
Anti-inflammatory and Analgesic Properties : Research by Küçükgüzel et al. (2013) on celecoxib derivatives containing benzenesulfonamide showed notable anti-inflammatory and analgesic activities. These compounds were found to be non-toxic to tissues such as liver, kidney, colon, and brain.
Antimicrobial Activities : Compounds incorporating benzenesulfonamide structures have been investigated for their antimicrobial properties. For example, Jamode, Chandak, & Bhagat (2009) synthesized derivatives that displayed antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Photochemical Decomposition : The study of photochemical properties is also significant. Zhou & Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to benzenesulfonamide, revealing insights into its photolability and primary photoproducts.
Safety and Hazards
Sigma-Aldrich provides “N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide” as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-10-12-18(13-11-16)28(26,27)23-14-17(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,23,25H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRDJKEVMAWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)
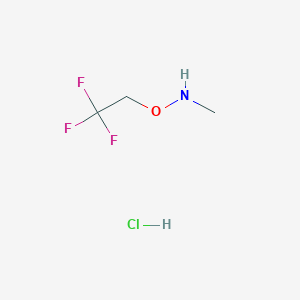


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2475652.png)
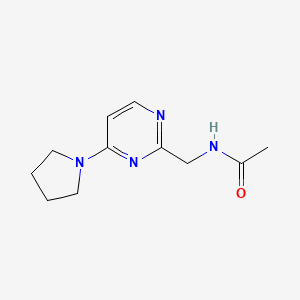
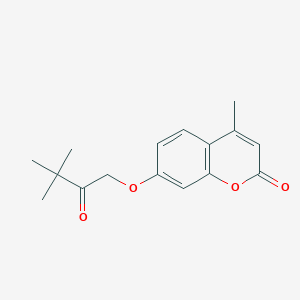

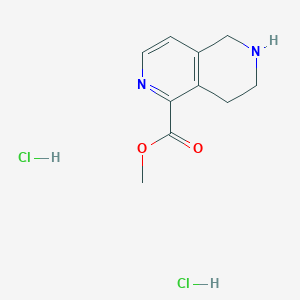
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)
